1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone
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Overview
Description
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound with the molecular formula C15H14O3S It is characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone typically involves the reaction of 4-bromoacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4’-Methylsulfonylacetophenone
- 4-Methylsulfonylacetophenone
- 1-(4-Methylphenyl)ethanone
Comparison: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C15H14O3S |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-[3-(4-methylsulfonylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(9-7-12)19(2,17)18/h3-10H,1-2H3 |
InChI Key |
WQUMSTYLAKLJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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